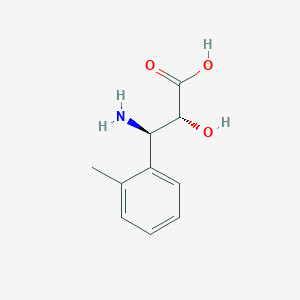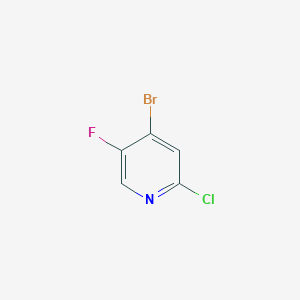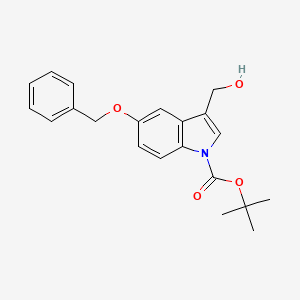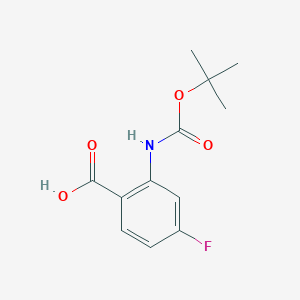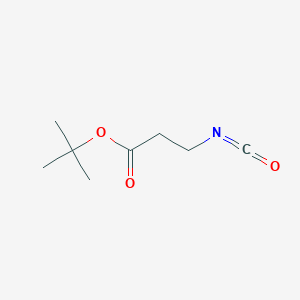
Tert-Butyl-3-isocyanatopropanoat
Übersicht
Beschreibung
Tert-butyl 3-isocyanatopropanoate is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-isocyanatopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-isocyanatopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolekulare Chemie
Tert-Butyl-3-isocyanatopropanoat: spielt eine entscheidende Rolle bei der Modulation supramolekularer Strukturen. Es wird verwendet, um das Selbstassemblierungsverhalten organischer Moleküle auf Oberflächen zu kontrollieren, was für die Konstruktion stabiler und langreichweitig geordneter Nanostrukturen von grundlegender Bedeutung ist. Diese Nanostrukturen sind für die Entwicklung funktionaler molekularer Bauelemente unerlässlich .
Kristall-Engineering
Im Kristall-Engineering werden This compound-Derivate verwendet, um Photochromie und Thermochromie in Einkristallen zu beobachten. Diese Verbindung hilft bei der Untersuchung von Polymorphen und ihren chromischen Eigenschaften und liefert Einblicke in das temperaturabhängige photochrome Verhalten von Materialien .
Organische Synthese
Diese Verbindung ist ein Zwischenprodukt bei der Synthese strukturell neuartiger Derivate, wie z. B. Triazinoindol- und Indolochinoxalinsysteme. Die Einführung der tert-Butyl-Gruppe ist ein wichtiger Schritt in den Kondensationsreaktionen, die zu diesen neuartigen Verbindungen führen, die potenzielle Anwendungen in der pharmazeutischen Chemie und Materialwissenschaften haben .
Medizin
This compound: wird für seine biokatalytischen Prozesse in der Medizin untersucht. Es ist an der Synthese von Arzneimitteln beteiligt, bei der sein einzigartiges Reaktivitätsmuster aufgrund der tert-Butyl-Gruppe von Vorteil ist. Dazu gehört seine Verwendung bei der Lyophilisation von Biopharmazeutika, die die Löslichkeit und Stabilität hydrophober Medikamente verbessert .
Materialwissenschaften
In den Materialwissenschaften ist This compound für das Verständnis der thermischen Übergänge von Homopolymeren von Bedeutung. Es trägt zum Verständnis der Glasübergangstemperaturen und Schmelzpunkte bei, die kritische Parameter bei der Konstruktion und Anwendung von Polymermaterialien sind .
Umweltwissenschaften
Die tert-Butyl-Gruppe, die mit This compound verwandt ist, ist in den Umweltwissenschaften von Bedeutung für das Verständnis der Biodegradationspfade von Etheroxygenaten wie ETBE und TBA im Grundwasser. Dieses Verständnis ist entscheidend, um die Umweltauswirkungen zu beurteilen und Sanierungsstrategien für Grundwasserverschmutzung zu entwickeln .
Analytische Chemie
In der analytischen Chemie ist This compound für die IUPAC-Nomenklatur und die Identifizierung von Verbindungen relevant. Seine tert-Butyl-Substituenten werden nach bestimmten Regeln benannt und identifiziert, die für die Standardisierung und Kommunikation in der chemischen Forschung unerlässlich sind .
Biochemie
Die tert-Butyl-Gruppe aus This compound wird beim Schutz von Aminosäuren während der Peptidsynthese verwendet. Es ist eine Schlüsselkomponente bei der Herstellung von tert-Butyloxycarbonyl-geschützten Aminosäure-Ionenflüssigkeiten, die für die Dipeptidsynthese eingesetzt werden und weitreichende Auswirkungen auf die biochemische Forschung haben .
Wirkmechanismus
Target of Action
Related compounds such as tert-butanol have been shown to interact with proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including RNA cleavage, glycolysis, protein synthesis, and calcium signaling .
Mode of Action
It is known that the compound can participate in reactions such as transesterification . This process involves the exchange of the alkoxy group of an ester compound by another alcohol. These reactions are fundamental in organic chemistry and biochemistry, as they are involved in many metabolic processes.
Biochemical Pathways
For instance, tert-butanol has been used in the lyophilization of pharmaceuticals, affecting the solubility of hydrophobic drugs and enhancing product stability .
Pharmacokinetics
It is known that the compound has a molecular weight of 17119 . This information can provide some insights into its pharmacokinetic properties, as molecular weight can influence factors such as absorption and distribution.
Result of Action
Related compounds such as tert-butanol have been shown to have a detrimental impact on the recovery of certain proteins . This suggests that Tert-butyl 3-isocyanatopropanoate could potentially have similar effects.
Eigenschaften
IUPAC Name |
tert-butyl 3-isocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)4-5-9-6-10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFFMRMBNUHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-55-6 | |
| Record name | tert-butyl 3-isocyanatopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

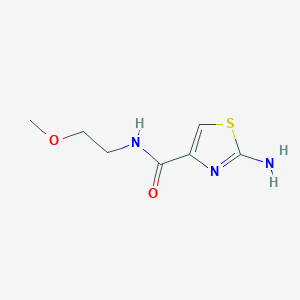
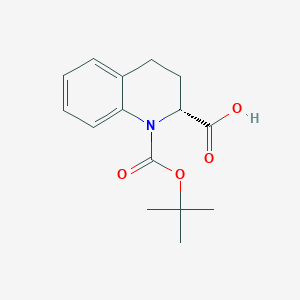
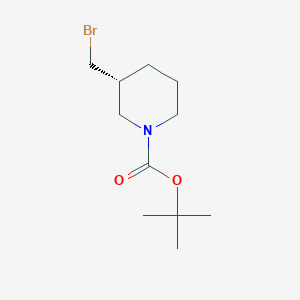
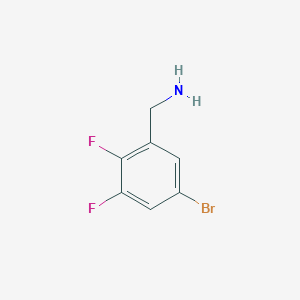
![(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1520504.png)

![Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1520509.png)


